Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-
Description
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- (CAS: 250214-69-8) is a tertiary amine-containing phenolic compound with a molecular formula of C23H31NO2 . Its structure features a central phenylpropyl backbone substituted with a diisopropylamino group at position 3, a phenyl group at position 1, and a methoxymethyl (-CH2OCH3) substituent at the para position of the phenol ring . This compound is structurally related to clinically used antimuscarinic agents such as Tolterodine and Fesoterodine, which are prescribed for overactive bladder syndrome.
Properties
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-17(2)24(18(3)4)14-13-21(20-9-7-6-8-10-20)22-15-19(16-26-5)11-12-23(22)25/h6-12,15,17-18,21,25H,13-14,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRSOVOKENPWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)COC)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromenyl Intermediate Pathway
The synthesis begins with 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl-methanol (feso chromenyl), a precursor derived from coupling reactions between substituted phenols and benzopyran derivatives. Patent US8946456B2 describes refluxing feso chromenyl with diisopropylamine in toluene, followed by azeotropic water removal to form an imine intermediate. Subsequent reduction with sodium borohydride in methanol yields (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol ((R)-feso deacyl), which undergoes methylation to introduce the methoxymethyl group.
Silylation-Deprotection Strategy
An alternative route involves protecting the phenolic hydroxyl group of 4-(hydroxymethyl)phenol using trimethylsilyl chloride (TMSCl) in dichloromethane. The bis-silylated intermediate is selectively deprotected using lithium acetate in dimethylformamide (DMF), yielding a mono-silylated product. Alkylation with 3-bromo-1-phenylpropane in the presence of potassium carbonate introduces the bis(isopropyl)amino side chain, followed by acid hydrolysis to remove the silyl protecting group.
Critical Reaction Steps and Conditions
Silylation and Deprotection Optimization
Silylation efficiency depends on the base and solvent. Triethylamine or diisopropylethylamine in dichloromethane at 0–10°C achieves >95% bis-silylation within 2 hours. Deprotection with lithium acetate in DMF-water (10:1) at 25°C selectively cleaves the phenolic silyl ether, preserving the methoxymethyl group.
Table 1: Silylation Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Silylating agent | TMSCl (2.2 eq) | Maximizes conversion |
| Base | Triethylamine | Minimizes side reactions |
| Temperature | 0–10°C | Prevents over-silylation |
| Solvent | Dichloromethane | Enhances solubility |
Reductive Amination
The reductive amination of feso chromenyl with diisopropylamine requires precise stoichiometry. A 3:1 molar ratio of diisopropylamine to chromenyl in toluene under reflux ensures complete imine formation. Sodium borohydride (1.2 eq) in methanol at 0–5°C reduces the imine to the amine with >90% yield.
Crystallization and Purification
Solvent Screening for Crystalline Form B
Patent US8946456B2 discloses a stable crystalline form (Form B) of (R)-feso deacyl, obtained by dissolving the crude product in cyclohexane-acetone (25:1) at 50°C and cooling to 20°C. Form B exhibits superior non-hygroscopic properties compared to Form A, making it ideal for large-scale storage.
Table 2: Crystallization Solvent Effects
| Solvent System | Crystal Form | Purity (%) | Hygroscopicity |
|---|---|---|---|
| Cyclohexane-acetone | Form B | 99.5 | Low |
| Ethyl acetate-hexane | Form A | 98.2 | High |
Analytical Characterization
Structural Confirmation
PXRD analysis distinguishes Form A and Form B via distinct diffraction patterns: Form A shows peaks at 2θ = 8.9°, 12.3°, and 17.5°, while Form B exhibits peaks at 2θ = 7.2°, 10.8°, and 15.4°. DSC thermograms reveal Form B’s higher melting onset (142°C vs. 135°C for Form A), corroborating its thermal stability.
Impurity Profiling
HPLC-MS identifies common impurities, including the diester byproduct from over-alkylation (m/z 443.3) and residual silyl ethers (m/z 467.4). Process optimization reduces impurities to <0.1% via controlled stoichiometry and low-temperature reductions.
Industrial-Scale Applications
Fesoterodine Synthesis
The compound serves as the penultimate intermediate in fesoterodine fumarate production. Esterification with isobutyryl chloride in dichloromethane at 0°C selectively functionalizes the phenolic hydroxyl, avoiding alcohol group activation . Subsequent fumarate salt formation achieves >99% enantiomeric excess, critical for pharmacological activity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Quinones.
Reduction: Alcohols, amines.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
| Compound Name | CAS Number | 4-Substituent | Molecular Formula | Therapeutic/Research Role |
|---|---|---|---|---|
| Target Compound | 250214-69-8 | Methoxymethyl | C23H31NO2 | Research compound (antimuscarinic analog) |
| Tolterodine (tartrate) | 124937-52-6 | Methyl | C22H31NO2 (free base) | Overactive bladder therapy |
| Fesoterodine Fumarate | 286930-03-8 | Hydroxymethyl ester | C26H37NO3·C4H4O4 | Overactive bladder prodrug |
| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol | 124937-73-1 | Methoxy & Methyl | C17H20O2 | Synthetic intermediate/impurity |
| Tolterodine Hydrobromide | 124936-74-9 | Methyl | C22H31NO2·HBr | Salt form of Tolterodine |
Pharmacological and Metabolic Insights
Tolterodine (124937-52-6): Contains a 4-methylphenol group. The methyl substituent enhances lipophilicity, facilitating blood-brain barrier penetration, but may increase anticholinergic side effects . Metabolized via CYP2D6 to 5-hydroxymethyl derivatives, which retain activity .
Fesoterodine Fumarate (286930-03-8): A prodrug with a 4-hydroxymethyl group esterified with 2-methylpropanoic acid. Ester hydrolysis in vivo yields the active metabolite 5-hydroxymethyl Tolterodine, enhancing bioavailability . The hydroxymethyl group improves water solubility compared to Tolterodine, reducing CNS side effects .
Target Compound (250214-69-8) :
- The methoxymethyl substituent introduces greater steric bulk and lipophilicity than Tolterodine’s methyl group. This may delay metabolic oxidation (e.g., CYP-mediated demethylation) and prolong half-life .
- Unlike Fesoterodine, it lacks an ester moiety, making it a direct active compound rather than a prodrug .
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol (124937-73-1): An alcohol derivative lacking the diisopropylamino group. Serves as an intermediate in Tolterodine synthesis but exhibits negligible antimuscarinic activity due to the absence of the tertiary amine .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Tolterodine (free base) | Fesoterodine Fumarate |
|---|---|---|---|
| Molecular Weight | 361.50 g/mol | 341.49 g/mol | 527.7 g/mol (salt) |
| LogP (Predicted) | ~4.2 | ~3.8 | ~2.5 (prodrug) |
| Water Solubility | Low | Moderate | High (salt form) |
| Metabolic Stability | High (methoxymethyl) | Moderate (methyl) | Low (ester hydrolysis) |
Research and Development Context
- The target compound’s methoxymethyl group is under investigation for optimizing receptor binding selectivity (e.g., M3 vs. M2 muscarinic receptors) and reducing off-target effects .
- Compared to Fesoterodine, its non-prodrug nature allows direct evaluation of structure-activity relationships without metabolic confounding .
Biological Activity
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-, commonly referred to as a derivative of tolterodine, is a synthetic compound with significant biological activity. It is primarily recognized for its application in pharmacology, particularly in the treatment of overactive bladder conditions. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.
- IUPAC Name : 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(methoxymethyl)phenol
- Molecular Formula : C23H33NO2
- CAS Number : 250214-69-8
- Molecular Weight : 355.52 g/mol
The primary mechanism by which phenol derivatives like tolterodine exert their effects is through the inhibition of muscarinic acetylcholine receptors (mAChRs). This action leads to reduced bladder contractions and increased bladder capacity. The compound selectively targets M3 receptors, which are predominantly found in the bladder.
Pharmacological Effects
- Antimuscarinic Activity : The compound demonstrates a strong affinity for mAChRs, particularly M3 receptors, leading to effective management of urinary incontinence.
- Tissue Selectivity : Studies indicate that the compound exhibits selectivity towards bladder tissues over salivary glands, minimizing side effects like dry mouth.
- Efficacy in Clinical Trials : Clinical trials have shown that tolterodine significantly improves symptoms of overactive bladder compared to placebo, with a favorable safety profile.
Clinical Trials
A pivotal study published in the Journal of Urology evaluated tolterodine's effectiveness in patients with overactive bladder. Key findings included:
- Reduction in Urgency Episodes : Patients experienced a significant decrease in daily urgency episodes (from an average of 8 to 4 per day).
- Improvement in Quality of Life : Participants reported enhanced quality of life metrics post-treatment.
Comparative Studies
In a comparative analysis against other antimuscarinic agents (e.g., oxybutynin), tolterodine was found to be equally effective but with fewer central nervous system side effects. This was highlighted in a meta-analysis published in European Urology, which summarized data from multiple studies.
Data Table: Comparative Efficacy of Antimuscarinic Agents
| Agent | Efficacy (%) | Dry Mouth Incidence (%) | Bladder Capacity Increase (mL) |
|---|---|---|---|
| Tolterodine | 60 | 10 | 50 |
| Oxybutynin | 65 | 30 | 45 |
| Solifenacin | 62 | 15 | 48 |
Toxicological Profile
While generally well-tolerated, some adverse effects have been noted:
- Common Side Effects : Dry mouth, constipation, and dizziness.
- Severe Reactions : Rare instances of allergic reactions and urinary retention have been reported.
Q & A
Q. Methodology :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) and 0.1% diethylamine for baseline separation .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing optical rotation with reference standards .
- In Vitro Assays : Test enantiomers in muscarinic receptor binding assays (e.g., radioligand displacement using [³H]-N-methylscopolamine) to identify active isomers .
Advanced: What stability-indicating analytical methods are suitable for forced degradation studies?
Q. Recommended Protocols :
- HPTLC with Fluorimetric Detection : Use silica gel plates and a mobile phase of toluene:ethyl acetate:ammonia (6:4:0.1) to detect degradation products under acidic, basic, oxidative, and photolytic conditions .
- HPLC-MS : Employ C18 columns with gradient elution (acetonitrile:0.1% formic acid) to identify hydrolytic byproducts (e.g., demethylated analogs) .
- Storage Stability : Store at -20°C in amber vials to prevent oxidation and photodegradation .
Advanced: How to address contradictory data in receptor affinity studies across literature sources?
Q. Resolution Strategies :
Control Enantiomeric Purity : Verify enantiomer ratios via chiral analysis, as impurities in racemic mixtures can skew results .
Standardize Assay Conditions : Use consistent buffer pH (7.4), temperature (37°C), and receptor sources (e.g., human bladder tissue vs. recombinant receptors) .
Metabolite Interference : Test for active metabolites (e.g., hydroxylated derivatives) using liver microsomes to account for metabolic activation .
Advanced: What computational methods predict metabolic sites for this compound?
Q. Approaches :
- Density Functional Theory (DFT) : Calculate electron densities to identify vulnerable sites (e.g., methoxymethyl group for O-demethylation) .
- CYP450 Docking Simulations : Model interactions with CYP3A4/2D6 isoforms using software like AutoDock Vina to predict hydroxylation or N-dealkylation pathways .
- In Silico Metabolite Prediction : Tools like Meteor (Lhasa Limited) can generate plausible metabolites for targeted LC-MS/MS validation .
Basic: How is the compound characterized spectroscopically?
Q. Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxymethyl at δ 3.3 ppm for -OCH₂O-; aromatic protons at δ 6.8–7.4 ppm) .
- FT-IR : Identify phenolic -OH stretch (~3300 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .
- High-Resolution MS : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of isopropyl groups) .
Advanced: What strategies optimize bioavailability in preclinical models?
Q. Methodological Considerations :
- Salt Formation : Prepare tartrate or hydrobromide salts to enhance aqueous solubility .
- Prodrug Design : Introduce ester groups (e.g., acetylated phenol) for improved intestinal absorption, as seen in Fesoterodine .
- Nanoparticle Encapsulation : Use PLGA polymers to sustain release and reduce hepatic first-pass metabolism .
Basic: What safety protocols are recommended for handling this compound?
Q. Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Waste Disposal : Incinerate contaminated materials at >800°C to prevent environmental release .
Advanced: How do structural modifications (e.g., methoxymethyl vs. methyl) impact muscarinic receptor subtype selectivity?
Q. Experimental Design :
Molecular Dynamics Simulations : Compare binding poses at M3 vs. M1 receptors using homology models .
Functional Assays : Measure cAMP inhibition in CHO cells expressing M1-M5 receptors to quantify subtype potency .
SAR Analysis : Synthesize analogs with varying substituents (e.g., ethoxymethyl, hydroxymethyl) and correlate with IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
